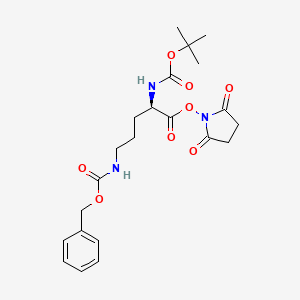
Boc-D-Orn(Z)-Osu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-Orn(Z)-Osu, also known as Nα-Boc-Nδ-Z-D-ornithine, is a derivative of the amino acid ornithine. This compound is widely used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Boc (tert-butoxycarbonyl) group protects the α-amino group, while the Z (benzyloxycarbonyl) group protects the δ-amino group, making it a valuable reagent in the synthesis of complex peptides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Orn(Z)-Osu typically involves the protection of the amino groups of D-ornithine. The process begins with the protection of the α-amino group using the Boc group, followed by the protection of the δ-amino group with the Z group. The final step involves the activation of the carboxyl group using Osu (N-hydroxysuccinimide) to form the this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the high purity and yield of the compound. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Boc-D-Orn(Z)-Osu undergoes various chemical reactions, including:
Substitution Reactions: The Osu group can be substituted with other nucleophiles, such as amines, to form peptide bonds.
Deprotection Reactions: The Boc and Z groups can be removed under acidic and hydrogenation conditions, respectively, to expose the free amino groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and other nucleophiles. The reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Deprotection Reactions: Boc deprotection is usually achieved using trifluoroacetic acid (TFA), while Z deprotection is carried out using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
The major products formed from these reactions include peptides with free amino groups, which can be further modified or used in various biological applications.
科学研究应用
Boc-D-Orn(Z)-Osu has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and bioconjugates.
作用机制
The mechanism of action of Boc-D-Orn(Z)-Osu involves the protection and activation of amino groups. The Boc and Z groups protect the α- and δ-amino groups, respectively, preventing unwanted side reactions during peptide synthesis. The Osu group activates the carboxyl group, facilitating the formation of peptide bonds with nucleophiles such as amines. This allows for the efficient synthesis of complex peptides with high specificity and yield.
相似化合物的比较
Similar Compounds
Boc-D-Lys(Z)-Osu: Similar to Boc-D-Orn(Z)-Osu but with a lysine backbone.
Boc-D-Phe(Z)-Osu: Contains a phenylalanine backbone instead of ornithine.
Fmoc-D-Orn(Z)-Osu: Uses the Fmoc (fluorenylmethyloxycarbonyl) group for protection instead of Boc.
Uniqueness
This compound is unique due to its dual protection of both the α- and δ-amino groups, making it highly versatile in peptide synthesis. The combination of Boc and Z groups provides robust protection, while the Osu group ensures efficient activation of the carboxyl group for peptide bond formation. This makes this compound a valuable reagent in the synthesis of complex peptides and proteins.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O8/c1-22(2,3)32-21(30)24-16(19(28)33-25-17(26)11-12-18(25)27)10-7-13-23-20(29)31-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,23,29)(H,24,30)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJOXCKZJOXIAK-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
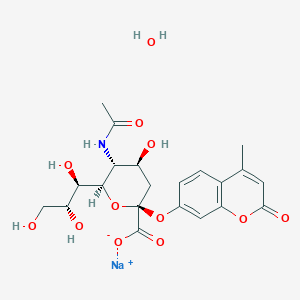
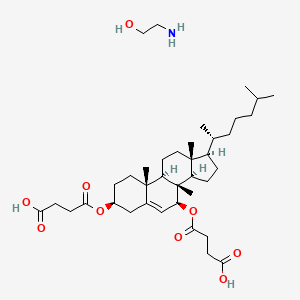
![Benzoic acid, 2-fluoro-5-nitro-, 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B6309136.png)
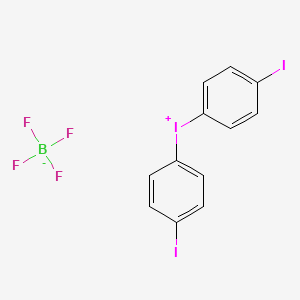
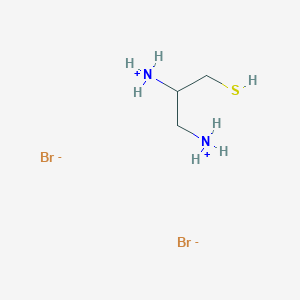
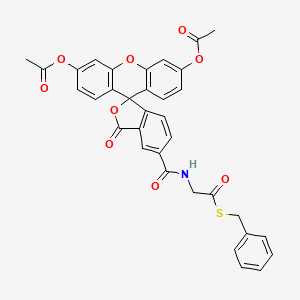
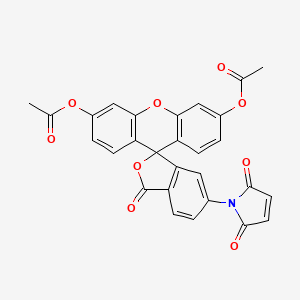
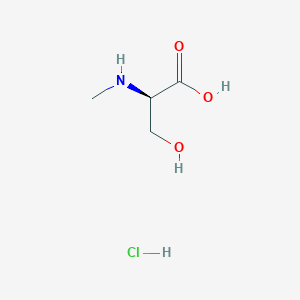
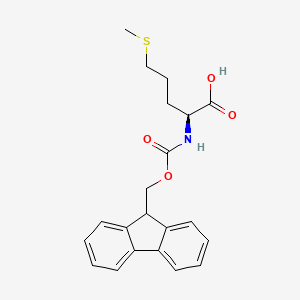
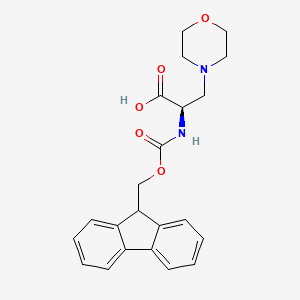
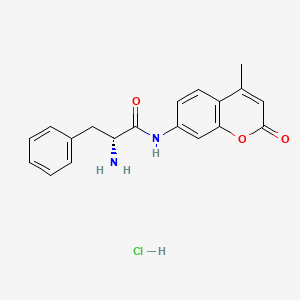
amino}propanoic acid](/img/structure/B6309201.png)
amino}propanoicacid](/img/structure/B6309203.png)
![3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)
